[(1S)-1-aminohexyl]phosphonic acid
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Overview
Description
[(1S)-1-aminohexyl]phosphonic acid is a compound characterized by the presence of an amino group attached to a hexyl chain, which is further bonded to a phosphonic acid group.
Preparation Methods
The synthesis of [(1S)-1-aminohexyl]phosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, typically using concentrated hydrochloric acid (HCl) at reflux . Another method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . These methods are preferred due to their efficiency in producing stable phosphonic acids.
Chemical Reactions Analysis
[(1S)-1-aminohexyl]phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents like phosphorus trichloride (PCl3). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[(1S)-1-aminohexyl]phosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a potential inhibitor of enzymes, particularly metalloproteases . In medicine, it has been explored for its potential use in drug design and development, particularly as enzyme inhibitors and transition state analogues . Additionally, it has applications in the industry, particularly in the development of polymer-supported reagents for separation processes .
Mechanism of Action
The mechanism of action of [(1S)-1-aminohexyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes. It acts as a potent inhibitor of metalloproteases by mimicking the transition state of the enzyme’s natural substrate . This inhibition is achieved through the formation of stable complexes with the enzyme, thereby preventing its normal function. The pathways involved in this mechanism include the binding of the phosphonic acid group to the active site of the enzyme, leading to the inhibition of its catalytic activity .
Comparison with Similar Compounds
. These compounds share similar structural features, including the presence of a phosphorus atom bonded to oxygen atoms. [(1S)-1-aminohexyl]phosphonic acid is unique due to the presence of the hexyl chain and amino group, which confer specific properties and applications. Other similar compounds include (2-aminoethyl)phosphonic acid and (3-aminopropyl)phosphonic acid, which also possess amino groups but differ in the length of the carbon chain .
Properties
CAS No. |
342385-57-3 |
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Molecular Formula |
C6H16NO3P |
Molecular Weight |
181.17 g/mol |
IUPAC Name |
[(1S)-1-aminohexyl]phosphonic acid |
InChI |
InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10)/t6-/m0/s1 |
InChI Key |
ODMTWOKJHVPSLP-LURJTMIESA-N |
Isomeric SMILES |
CCCCC[C@@H](N)P(=O)(O)O |
Canonical SMILES |
CCCCCC(N)P(=O)(O)O |
Origin of Product |
United States |
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